

In-Depth Technical Guide: The Mechanism of Action of NP213 Against Dermatophytes

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Compound of Interest

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Abstract

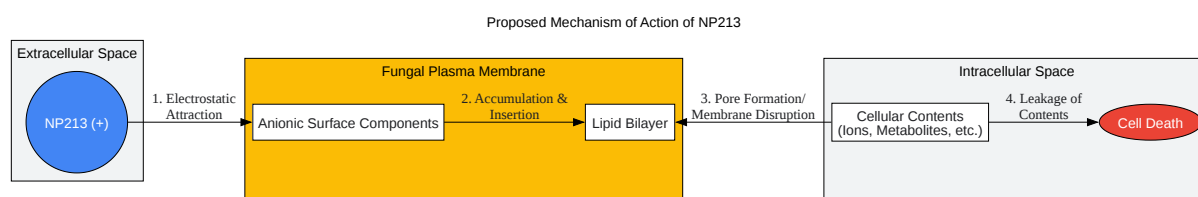
NP213 is a novel, first-in-class synthetic antimicrobial peptide (AMP) currently in late-stage clinical development for the topical treatment of onychomycosis, a fungal nail infection predominantly caused by dermatophytes.[1][2][3][4] Developed as a water-soluble, cyclic peptide, **NP213** is designed to effectively penetrate the human nail plate.[4][5][6][7] Its mechanism of action is characterized by a rapid, fungicidal effect achieved through the disruption of the fungal plasma membrane, a process dependent on the peptide's cationic nature.[8] This technical guide provides a comprehensive overview of the core mechanism of action of **NP213** against dermatophytes, presenting key quantitative data, detailed experimental protocols, and visualizations of the elucidated pathways and workflows.

Core Mechanism of Action: Membrane Disruption

NP213's primary antifungal activity stems from its ability to directly target and compromise the integrity of the fungal cytoplasmic membrane.[9] This membranolytic action leads to the loss of cellular contents and ultimately, cell death.[1][2] The process is initiated by the electrostatic interaction between the positively charged **NP213** peptide and the negatively charged components of the fungal cell membrane.[6][10][11] This interaction is a critical step, as neutralization of **NP213's** positive charge has been shown to abrogate its antifungal activity.[1][2]

While the precise topology of **NP213**-induced membrane disruption is not definitively established, it is thought to follow a model similar to other cationic antimicrobial peptides, such as the "carpet" or "toroidal pore" models.^{[12][13][14][15][16]} In the carpet model, the peptides accumulate on the surface of the membrane, and once a threshold concentration is reached, they cause a detergent-like disruption of the lipid bilayer.^{[12][13][15][16]} The toroidal pore model suggests that the peptides insert into the membrane and induce the formation of transient pores, leading to leakage of cytoplasmic contents.^{[12][14][15][16]}

The following diagram illustrates a proposed model for the mechanism of action of **NP213**.



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NP213's membranolytic action on dermatophytes.

Quantitative Data

In Vitro Antifungal Susceptibility

The in vitro activity of **NP213** against a range of dermatophytes has been determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.^{[1][17][18][19][20]} The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values demonstrate the potent activity of **NP213**.

Table 1: MIC and MFC Ranges of **NP213** Against Common Dermatophytes

Dermatophyte Species	MIC Range (mg/L)	MFC Range (mg/L)
Trichophyton rubrum	<100 - 4000	500 - 4000
Trichophyton mentagrophytes	<100 - 4000	500 - 4000
Epidermophyton floccosum	<100 - 4000	500 - 4000
Microsporum canis	<100 - 4000	500 - 4000

Data sourced from Mercer et al. (2019) supplemental material.[\[1\]](#)

Time-Kill Kinetics

Time-kill assays demonstrate the rapid fungicidal activity of **NP213** against *Trichophyton rubrum*. A significant reduction in fungal viability is observed within a few hours of exposure.

Table 2: Time-Kill Kinetics of **NP213** against *Trichophyton rubrum*

Time (hours)	Log10 CFU/mL Reduction (Spores)	Log10 CFU/mL Reduction (Hyphae)
0	0	0
1	>1	>1
2	>2	>2
3	>3 (99.9% kill)	>3 (99.9% kill)
4	>3 (99.9% kill)	>3 (99.9% kill)

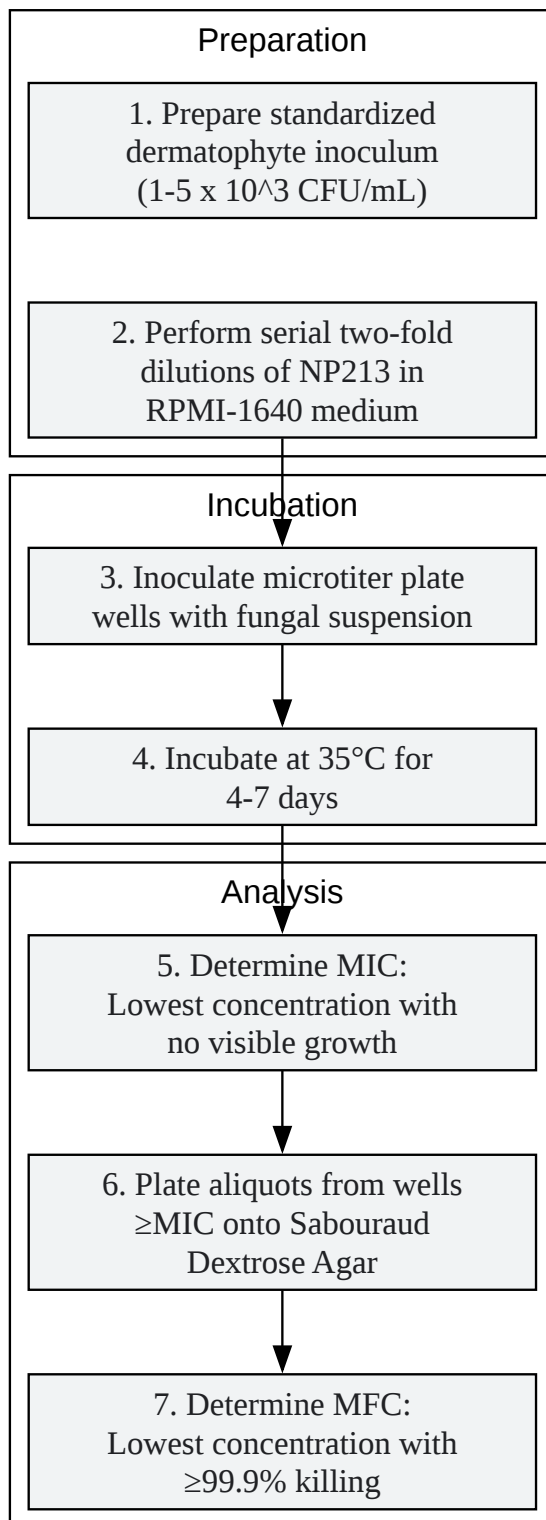
Data represents a >3-log reduction in colony-forming units (CFU) within 3-4 hours of exposure to **NP213**.[\[1\]](#)[\[8\]](#)

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The following protocol is a detailed methodology for determining the MIC and MFC of **NP213** against dermatophytes, based on the CLSI M38-A2 standard.[\[1\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Antifungal Susceptibility Testing Workflow



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Workflow for determining MIC and MFC values.

Detailed Steps:

- **Inoculum Preparation:** Dermatophyte isolates are cultured on potato dextrose agar for 7-14 days at 30°C. Conidia and hyphal fragments are harvested and suspended in sterile saline. The suspension is adjusted to a final concentration of $1-5 \times 10^3$ CFU/mL.
- **Serial Dilution:** **NP213** is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the standardized fungal suspension.
- **Incubation:** The microtiter plates are incubated at 35°C for 4 to 7 days.
- **MIC Determination:** The MIC is determined as the lowest concentration of **NP213** that shows no visible growth.
- **MFC Determination:** Aliquots from wells with concentrations at and above the MIC are plated onto Sabouraud Dextrose Agar plates and incubated at 30°C for up to 7 days.
- **MFC Reading:** The MFC is the lowest concentration that results in a $\geq 99.9\%$ reduction in CFU compared to the initial inoculum.[\[1\]](#)

Time-Kill Assay

This protocol outlines the methodology for assessing the rate of fungicidal activity of **NP213**.
[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Detailed Steps:

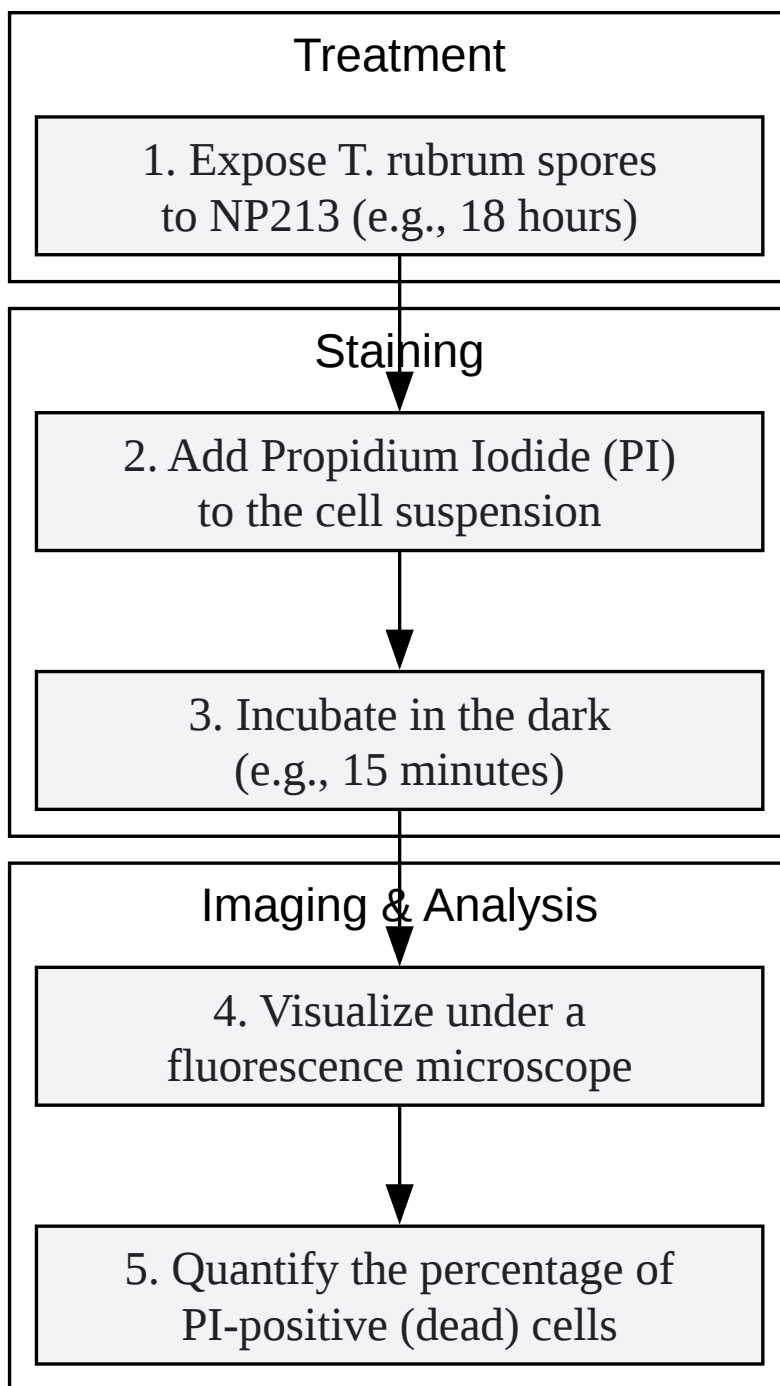
- **Inoculum Preparation:** A standardized suspension of *T. rubrum* spores or hyphae (approximately 1×10^5 CFU/mL) is prepared in Sabouraud dextrose broth.
- **Exposure:** **NP213** is added to the fungal suspension at a final concentration of 1000 mg/L. A control with no drug is also prepared.
- **Incubation and Sampling:** The cultures are incubated at 30°C with agitation. Aliquots are removed at specified time points (e.g., 0, 1, 2, 3, 4, 6, 8, and 24 hours).

- Quantification: Serial dilutions of the aliquots are plated on Sabouraud Dextrose Agar.
- Data Analysis: After incubation, colonies are counted, and the Log10 CFU/mL is plotted against time to generate a time-kill curve.[\[1\]](#)

Membrane Permeability Assay (Propidium Iodide Staining)

This assay confirms membrane disruption by assessing the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[\[25\]](#)[\[26\]](#)

Propidium Iodide Staining Workflow



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Workflow for assessing membrane permeability.

Detailed Steps:

- Exposure: *T. rubrum* spores are incubated with **NP213** (e.g., at concentrations ranging from 500-1000 µg/mL) for 18 hours at 30°C.[9]
- Staining: Propidium iodide is added to the cell suspension to a final concentration of 2 µg/mL.
- Incubation: The suspension is incubated for 15 minutes in the dark at room temperature.[25]
- Visualization: The cells are observed under a fluorescence microscope.
- Quantification: The number of fluorescent (PI-positive) and non-fluorescent cells are counted to determine the percentage of cells with compromised membranes.[25]

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the ultrastructural changes in dermatophytes upon exposure to **NP213**. [5][27][28]

Detailed Steps:

- Fungal Culture and Exposure: *T. rubrum* is grown in RPMI-1640 medium for 7 days at 30°C. The fungal culture is then exposed to **NP213** (e.g., 2000 mg/L) for 6 hours.[5]
- Fixation: The fungal cells are fixed in a 2.5% glutaraldehyde solution.
- Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol and acetone washes and then embedded in resin.
- Sectioning and Staining: Ultrathin sections (90 nm) are cut and stained with uranyl acetate and lead citrate to enhance contrast.
- Imaging: The sections are mounted on copper grids and observed using a transmission electron microscope.[5]

Conclusion

NP213 exhibits a potent and rapid fungicidal mechanism of action against dermatophytes, primarily through the disruption of the fungal plasma membrane. This activity is dependent on

the peptide's cationic nature and results in the loss of cellular integrity and subsequent cell death. The comprehensive data and methodologies presented in this guide provide a robust foundation for further research and development of **NP213** as a promising therapeutic agent for onychomycosis.

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